molecular formula C17H20N4O3 B3730554 2-[4-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide

2-[4-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide

Cat. No. B3730554
M. Wt: 328.4 g/mol
InChI Key: IGHDFRMJEIUXAI-UHFFFAOYSA-N
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Description

“2-[4-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide” is a compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

The synthesis of pyrazolopyridines has been a topic of interest for many researchers. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving pyrazolopyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Mechanism of Action

Target of Action

The primary target of this compound is the thyroid hormone receptor β (THR-β) . The thyroid hormone receptor β plays a crucial role in the liver, where it mediates the beneficial effects of thyroid hormone (TH) on lipid levels .

Mode of Action

The compound interacts with the thyroid hormone receptor β in the liver, leading to changes in lipid levels . Adverse effects, including cardiac effects, are mediated by thyroid hormone receptor α (THR-α) .

Biochemical Pathways

The compound affects the biochemical pathways related to lipid metabolism. By acting on the thyroid hormone receptor β in the liver, it influences the levels of lipids in the body .

Pharmacokinetics

It’s worth noting that the compound showed outstanding safety in a rat heart model and was efficacious in a preclinical model at doses that showed no impact on the central thyroid axis . In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .

Result of Action

The result of the compound’s action is a decrease in LDL cholesterol and triglycerides . This effect was observed in healthy volunteers who were administered once daily oral doses of 50 mg or higher of the compound for 2 weeks .

Action Environment

It’s important to note that factors such as dosage, frequency of administration, and individual health status can influence the efficacy and safety of the compound .

properties

IUPAC Name

2-[4-(6-oxo-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-10(2)21-17-14(8-19-21)13(7-16(23)20-17)11-3-5-12(6-4-11)24-9-15(18)22/h3-6,8,10,13H,7,9H2,1-2H3,(H2,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHDFRMJEIUXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[6-hydroxy-1-(propan-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide
Reactant of Route 2
2-[4-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide
Reactant of Route 4
2-[4-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide
Reactant of Route 6
2-[4-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide

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